molecular formula C20H19F2N3O3 B2773874 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1171027-57-8

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2773874
CAS No.: 1171027-57-8
M. Wt: 387.387
InChI Key: ZBMNSPAIKXVOTG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole-carboxamide derivative intended for research and development purposes. Compounds within this chemical class have been explored in scientific literature for their potential biological activities, which may include antitumor and anti-viral properties, making them valuable scaffolds in medicinal chemistry research . The structure features fluorinated aryl rings and a methoxyethyl side chain, which can influence its physicochemical properties and bioavailability. This product is provided exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety guidelines provided in the associated Safety Data Sheet.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-27-11-10-23-20(26)19-18(28-13-14-2-4-15(21)5-3-14)12-25(24-19)17-8-6-16(22)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMNSPAIKXVOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorobenzyl and fluorophenyl groups: This step involves the use of nucleophilic aromatic substitution reactions, where fluorobenzyl chloride and fluorophenyl bromide are reacted with the pyrazole intermediate.

    Attachment of the methoxyethyl group: This is typically done through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The incorporation of methoxy groups and fluorophenyl substituents contributes to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit the proliferation of cancer cells through the modulation of kinase activity, particularly targeting the PI3K/Akt/mTOR pathway .

Anti-inflammatory Properties

Compounds with a pyrazole core have been investigated for their anti-inflammatory effects. The incorporation of carboxamide functionalities has shown to enhance the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Neurological Applications

Recent studies have explored the neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The compound's ability to modulate neuronal signaling pathways suggests potential applications in treating conditions like Alzheimer's disease or multiple sclerosis .

Case Study 1: Anticancer Screening

In a study evaluating a series of pyrazole derivatives, one compound exhibited significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Activity

A set of pyrazole derivatives was tested for their ability to inhibit the production of TNF-alpha and IL-6 in vitro. One derivative showed an IC50 value of 0.067 µM against TNF-alpha production, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazole ring significantly influence biological activity:

Substituent Position Effect on Activity
Methoxy group4Increases lipophilicity and bioavailability
Fluorophenyl group1Enhances binding affinity to target proteins
Carboxamide functionality3Improves anti-inflammatory properties

These insights can guide further synthetic efforts to optimize the compound for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites of enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modulating protein-protein interactions: Affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorobenzyl)oxy)-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
  • 4-((4-bromobenzyl)oxy)-1-(4-bromophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
  • 4-((4-methylbenzyl)oxy)-1-(4-methylphenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as:

  • Increased lipophilicity : Enhancing its ability to cross biological membranes.
  • Enhanced metabolic stability : Reducing its susceptibility to enzymatic degradation.
  • Altered electronic properties : Affecting its reactivity and interaction with molecular targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F2N4O3C_{23}H_{24}F_2N_4O_3, with a molecular weight of approximately 440.46 g/mol. The presence of fluorine atoms is significant as they can enhance lipophilicity and bioactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. In a related study, a pyrazole derivative demonstrated significant inhibition of breast cancer cell invasion and proliferation, implicating pathways such as Notch-AKT in its mechanism of action .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A range of compounds has shown moderate activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL . The structural features of these compounds play a critical role in their interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds exhibiting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives have shown up to 85% inhibition of IL-6 at concentrations comparable to established anti-inflammatory agents like dexamethasone .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical feature, often linked to oxidative stress pathways and mitochondrial dysfunction.
  • Antimicrobial Mechanisms : The interaction with bacterial membranes and inhibition of essential metabolic processes contribute to the antimicrobial effects observed in vitro.

Case Studies and Research Findings

StudyCompoundActivityFindings
Pyrazole derivativesAnticancerInduced apoptosis in breast cancer cells; inhibited cell proliferation.
Various pyrazolesAntimicrobialModerate activity against E. coli; MIC ~250 µg/mL.
Pyrazole derivativesAnti-inflammatoryUp to 85% inhibition of IL-6; comparable to dexamethasone.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves a multi-step process:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions to form the pyrazole ring .

Substituent Introduction : Fluorophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling. Methoxyethyl and benzyloxy groups are added using alkylation or Mitsunobu reactions .

Carboxamide Coupling : The final carboxamide is formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) and coupling with 2-methoxyethylamine .
Optimization Tip : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating for analogous pyrazole derivatives .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and coupling patterns (e.g., fluorophenyl protons appear as doublets due to 3JHF^3J_{H-F} coupling) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C22H20F2N2O3C_{22}H_{20}F_2N_2O_3: 410.14 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What stability considerations are critical for handling this compound?

  • Hydrolytic Sensitivity : The carboxamide group may hydrolyze under strongly acidic/basic conditions. Store in anhydrous solvents (e.g., DMSO or DMF) at −20°C .
  • Photostability : Fluorophenyl and methoxy groups enhance UV stability, but prolonged light exposure should still be avoided .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology :

Substituent Variation : Synthesize analogs with:

  • Different aryl groups (e.g., chlorophenyl vs. fluorophenyl) to assess electronic effects.
  • Varied alkoxy chains (e.g., ethoxy vs. methoxyethyl) to study steric impacts.
SubstituentActivity TrendReference
4-FluorophenylEnhanced receptor binding
MethoxyethylImproved solubility

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

Root Causes :

  • Purity Variability : Impurities >5% can skew IC50_{50} values. Use HPLC (≥98% purity) for critical assays .
  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) may alter compound aggregation. Standardize protocols across labs .
    Resolution : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., cellular vs. enzymatic) .

Q. What computational strategies can predict metabolic pathways for this compound?

  • In Silico Tools : Use software like Schrödinger’s QikProp to predict CYP450 metabolism sites. Fluorine atoms at the 4-position reduce oxidative metabolism .
  • MD Simulations : Model interactions with CYP3A4 or UGT enzymes to identify glucuronidation or sulfation sites .

Q. How can reaction yields be improved for large-scale synthesis?

Advanced Techniques :

  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for pyrazole ring formation, achieving yields >85% vs. 60% in batch .
  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki couplings to reduce byproducts .

Data Contradiction Analysis Example

Scenario : Conflicting reports on solubility in aqueous buffers.
Resolution :

  • Experimental Replication : Measure solubility in PBS (pH 7.4) and compare with DMSO stock solutions.
  • Dynamic Light Scattering (DLS) : Check for nanoparticle formation, which may falsely elevate apparent solubility .

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